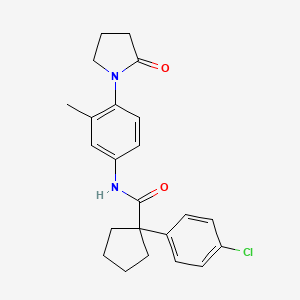![molecular formula C20H17N3S2 B2547145 4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 303985-03-7](/img/structure/B2547145.png)
4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C20H17N3S2 and its molecular weight is 363.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Investigations and Theoretical Studies
Spectroscopic techniques like FT-IR and FT-Raman, along with theoretical methods such as density functional theory (DFT), provide insight into the molecular structure and properties of similar pyrimidinecarbonitrile derivatives. For instance, studies have demonstrated the use of these compounds in exploring their vibrational spectral analysis, electronic properties, and potential as chemotherapeutic agents due to their ability to inhibit specific proteins or enzymes involved in disease processes. The analyses also encompass HOMO-LUMO, NBO, and MEP to predict nonlinear optical behavior and molecular docking to suggest inhibitory activity against certain diseases (Alzoman et al., 2015; Haress et al., 2015).
Structural Characterization and Crystallography
X-ray crystallography and other structural characterization methods are crucial for understanding the molecular and crystalline structure of pyrimidinecarbonitrile derivatives. These studies not only reveal the compounds' molecular conformation but also help in the understanding of their chemical reactivity and potential interactions with biological targets. This area of research provides foundational knowledge for the development of novel compounds with specific biological activities (Al-Wahaibi et al., 2021).
Synthesis and Chemical Reactivity
The synthesis and subsequent reactivity of these compounds are of significant interest, demonstrating their versatility in forming various structurally diverse derivatives. These synthetic strategies often employ reactions with alkylants, nucleophiles, and other reagents, leading to a range of compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis. Such studies underscore the compounds' roles in the synthesis of thieno[2,3-d]pyrimidines and other pyrimidine derivatives, highlighting their chemical diversity and potential utility in further chemical transformations (Briel et al., 2002).
Properties
IUPAC Name |
4-(4-methylphenyl)-6-(3-methylphenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S2/c1-13-7-9-15(10-8-13)18-17(12-21)19(23-20(22-18)24-3)25-16-6-4-5-14(2)11-16/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMRHVVPXHNEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide](/img/structure/B2547063.png)

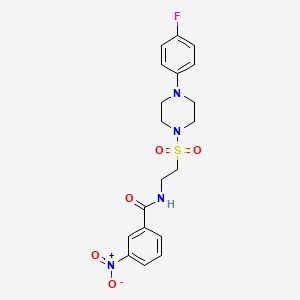
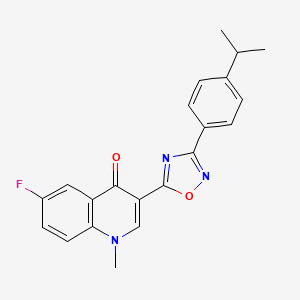
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)
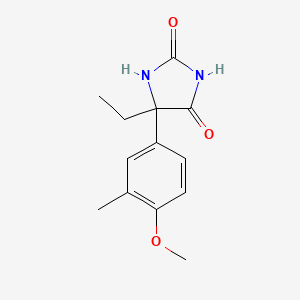
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
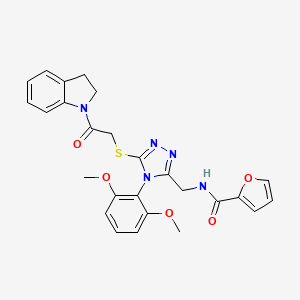
![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)
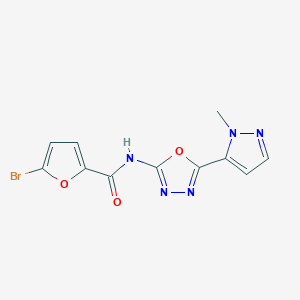
![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
